![molecular formula C13H8N2O4S B2779699 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide CAS No. 892856-71-2](/img/structure/B2779699.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide
Vue d'ensemble
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide, also known as DBF, is a synthetic compound that has been widely studied for its potential therapeutic properties. DBF is a heterocyclic molecule that contains a furan ring and a benzothiazole ring fused to a dioxolo ring system.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and spectroscopic study of heterocyclic compounds related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide. For instance, a novel heterocyclic compound series, including similar structures, was synthesized and characterized by elemental analysis, NMR, FT-IR, and LC-MS spectral studies. These studies aimed to explore the chemical properties and potential biological applications of these compounds (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Antioxidant Studies
Compounds with a benzothiazole core have been evaluated for their antioxidant properties. A series of N-substituted benzyl/phenyl derivatives demonstrated moderate to significant radical scavenging activity, indicating their potential as templates for the development of new biologically active compounds (Matloob Ahmad et al., 2012).
Cytotoxic Evaluation for Cancer Treatment
A series of benzo[d]thiazole-2-carboxamide derivatives were designed, synthesized, and evaluated for cytotoxicity against various cancer cell lines. Some compounds showed moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors (Lan Zhang et al., 2017).
Diuretic Activity
Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed promising results for specific compounds, highlighting the potential for therapeutic applications in conditions requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).
Biological Evaluation for Antibacterial and Antioxidant Properties
A series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives were synthesized and evaluated for their in vitro antioxidant and antibacterial activities. Compounds showed significant activity, suggesting the potential for further development into pharmaceutical agents (R. Gadhave & B. Kuchekar, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines
Mode of Action
It is known that similar compounds can interact with cellular targets to induce apoptosis and cause cell cycle arrests . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to affect apoptosis and cell cycle regulation pathways . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests . These effects could potentially be used for therapeutic purposes, such as in the treatment of cancer.
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S/c16-12(8-2-1-3-17-8)15-13-14-7-4-9-10(19-6-18-9)5-11(7)20-13/h1-5H,6H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHIMOHBWLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330318 | |
Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824194 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
CAS RN |
892856-71-2 | |
Record name | N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.